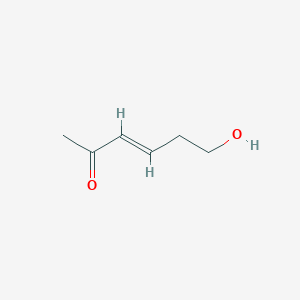
(E)-6-Hydroxyhex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-Hydroxyhex-3-en-2-one, also known as 6-Hydroxy-3-hexen-2-one, is a natural compound that belongs to the family of unsaturated ketones. It is commonly found in various fruits and vegetables such as apples, bananas, and tomatoes. This compound has gained significant attention in recent years due to its potential applications in the fields of food science, medicine, and agriculture.
Mécanisme D'action
The mechanism of action of (E)-6-Hydroxyhex-3-en-2-one is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(E)-6-Hydroxyhex-3-en-2-one has been shown to possess several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It is also known to inhibit the activity of various enzymes such as COX and LOX that are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-6-Hydroxyhex-3-en-2-one in lab experiments include its low toxicity and high stability. It is also readily available and can be synthesized using various methods. However, the limitations of using this compound include its low solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for the research on (E)-6-Hydroxyhex-3-en-2-one. One of the most promising areas of research is its potential applications in the field of cancer therapy. Further studies are needed to investigate the mechanisms underlying the anti-cancer effects of this compound. Additionally, more research is needed to determine the optimal dosage and administration routes for this compound in humans.
Another area of research is the potential applications of (E)-6-Hydroxyhex-3-en-2-one in the field of agriculture. This compound has been shown to possess insecticidal and fungicidal properties that can help in the protection of crops against pests and diseases. Further studies are needed to investigate the efficacy and safety of this compound as a natural pesticide.
Conclusion:
In conclusion, (E)-6-Hydroxyhex-3-en-2-one is a natural compound that has gained significant attention in recent years due to its potential applications in various fields of science. It possesses several pharmacological properties such as anti-inflammatory, anti-cancer, and anti-bacterial activities. Further research is needed to determine the optimal dosage and administration routes for this compound in humans. Additionally, more research is needed to investigate the potential applications of this compound in the fields of agriculture and food science.
Méthodes De Synthèse
The synthesis of (E)-6-Hydroxyhex-3-en-2-one can be achieved through several methods. One of the most common methods involves the oxidation of (E)-3-hexen-2-ol using various oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite. Another method involves the enzymatic conversion of linolenic acid by lipoxygenase enzymes.
Applications De Recherche Scientifique
(E)-6-Hydroxyhex-3-en-2-one has been extensively studied for its potential applications in various fields of science. In food science, this compound is known for its characteristic green, grassy, and fruity aroma that is commonly found in fresh fruits and vegetables. It is also used as a flavoring agent in various food products such as dairy, confectionery, and bakery products.
In medicine, (E)-6-Hydroxyhex-3-en-2-one has been shown to possess several pharmacological properties such as anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It is also known to possess anti-inflammatory properties that can help in the treatment of various inflammatory diseases such as arthritis and asthma.
Propriétés
Numéro CAS |
184840-89-9 |
|---|---|
Nom du produit |
(E)-6-Hydroxyhex-3-en-2-one |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(E)-6-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |
Clé InChI |
PUJJTGASTPFKQG-DUXPYHPUSA-N |
SMILES isomérique |
CC(=O)/C=C/CCO |
SMILES |
CC(=O)C=CCCO |
SMILES canonique |
CC(=O)C=CCCO |
Synonymes |
3-Hexen-2-one, 6-hydroxy-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
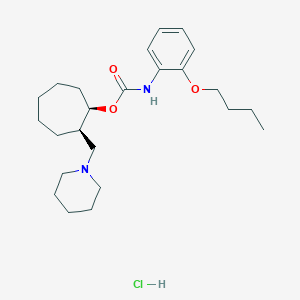
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
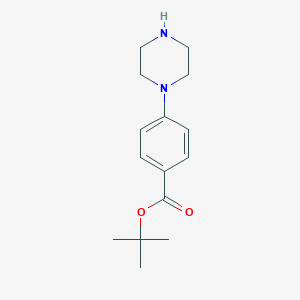
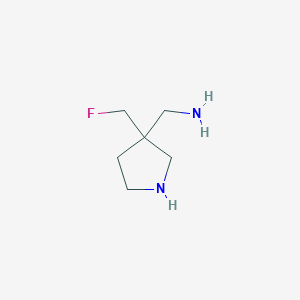

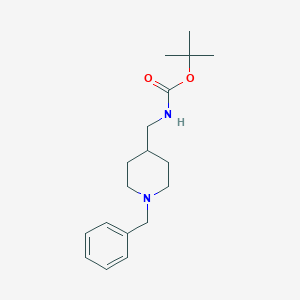


![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
